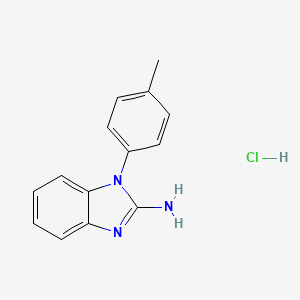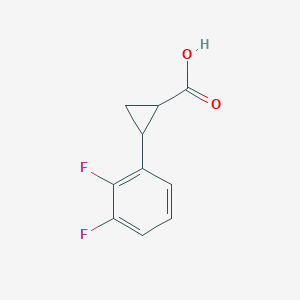
2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid
Overview
Description
2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a difluorophenyl group, making it a unique and valuable chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid typically involves the reaction of 2,3-difluorophenylboronic acid with cyclopropanecarboxylic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: It serves as a precursor for the synthesis of drugs targeting specific receptors, such as P2Y12 receptor antagonists used in the prevention of thrombosis.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a precursor to P2Y12 receptor antagonists, it inhibits platelet aggregation by blocking the P2Y12 receptor on platelets, thereby preventing thrombosis . The difluorophenyl group enhances the compound’s binding affinity and specificity to its target receptors .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid: Another difluorophenyl derivative with similar chemical properties.
2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid: A compound with a different substitution pattern on the phenyl ring, leading to variations in reactivity and biological activity.
Uniqueness
2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 2,3-difluoro substitution enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOJFERUHBBKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


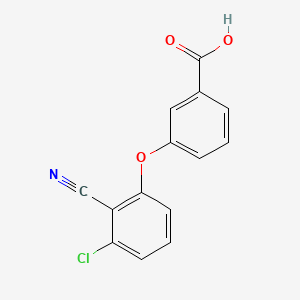
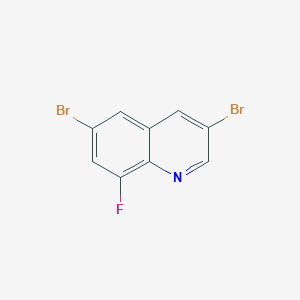
![4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline](/img/structure/B1423432.png)
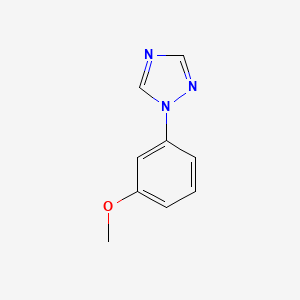
![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1423439.png)
![2-Chloro-5-[(methylsulfanyl)methyl]aniline](/img/structure/B1423441.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)
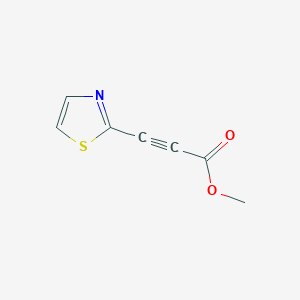


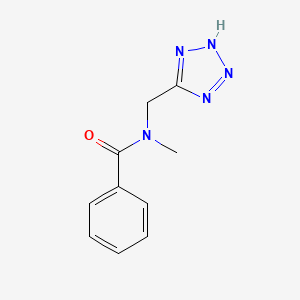
![2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1423450.png)
![methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423451.png)
